molecular formula C25H21NO4 B8064019 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B8064019
M. Wt: 399.4 g/mol
InChI Key: NUOJTTAZVSDNDX-JOCHJYFZSA-N
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Description

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chiral, Fmoc (fluorenylmethyloxycarbonyl)-protected tetrahydroisoquinoline derivative. The compound features a bicyclic tetrahydroisoquinoline core with a carboxylic acid group at the 4-position and an Fmoc-protected amine at the 2-position. This structure makes it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for constructing constrained peptide scaffolds or as a building block for drug discovery . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) workflows.

Properties

IUPAC Name

(4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOJTTAZVSDNDX-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various biologically active isoquinoline derivatives. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.

Overview of Biological Significance

The 1,2,3,4-tetrahydroisoquinoline scaffold is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of various functional groups into this scaffold can enhance its pharmacological properties. The specific compound features a fluorenylmethoxycarbonyl group that may influence its bioactivity.

Biological Activities

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown promising results against various bacterial strains. For instance, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), a critical enzyme that confers antibiotic resistance in bacteria .
  • Neuroprotective Effects :
    • Certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Parkinson's disease. For example, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as a catechol-O-methyltransferase inhibitor .
  • Antiviral Properties :
    • Some derivatives have been evaluated as inhibitors of viral replication. Research indicates that certain 1,2,3,4-tetrahydroisoquinoline carboxylic acids can inhibit the polymerase acidic endonuclease domain of influenza viruses .

Synthesis and Evaluation

A study focused on synthesizing a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated their potential as bioactive compounds. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against specific targets .

CompoundBiological ActivityReference
1Inhibition of NDM-1
2COMT inhibition (neuroprotection)
3Antiviral activity against influenza

Mechanistic Insights

Research has also delved into the mechanisms by which these compounds exert their biological effects. For example:

  • Enzyme Inhibition : The mechanism of action for some tetrahydroisoquinoline derivatives involves the inhibition of key enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Interaction : Certain derivatives may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.

Scientific Research Applications

Medicinal Chemistry

Fmoc-TIC serves as a crucial building block in the synthesis of bioactive compounds. Its structural framework allows for the modification and development of various derivatives with potential therapeutic effects.

Antimalarial Activity

Research has demonstrated that tetrahydroisoquinolone derivatives exhibit significant antimalarial properties. A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinolone-4-carboxanilides revealed that modifications at specific positions can enhance potency against Plasmodium falciparum, the causative agent of malaria. Fmoc-TIC derivatives were identified as promising candidates for further development due to their distinct chemical structures and mechanisms of action .

Antiviral Properties

Recent investigations into the antiviral potential of tetrahydroisoquinoline derivatives indicate that Fmoc-TIC and its analogues may exhibit activity against human coronaviruses. A comparative study highlighted the effectiveness of various substituted tetrahydroisoquinolines, suggesting that Fmoc-TIC could be a lead compound for developing antiviral therapies .

Synthetic Applications

Fmoc-TIC is utilized in diverse synthetic methodologies aimed at generating complex organic molecules.

Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids, including Fmoc-TIC. This method employs D-amino acid oxidase (DAAO) to achieve high enantiomeric excess (ee) and conversion rates, making it a valuable strategy for producing chiral building blocks in pharmaceutical applications .

Diversity-Oriented Synthesis

Fmoc-TIC is integral to diversity-oriented synthesis (DOS), which aims to create a library of compounds for biological screening. The compound's constrained structure facilitates the generation of diverse analogues through established synthetic pathways such as the Pictet–Spengler reaction and Diels–Alder cycloaddition .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of Fmoc-TIC in various contexts.

StudyFocusFindings
Antimalarial ActivityIdentified potent tetrahydroisoquinolone derivatives with enhanced efficacy against resistant malaria strains.
Antiviral PropertiesDemonstrated antiviral activity against human coronaviruses with specific substitutions enhancing potency.
Chemoenzymatic SynthesisAchieved high yields and ee values using DAAO for synthesizing enantiomerically pure carboxylic acids.
Diversity-Oriented SynthesisUtilized Fmoc-TIC in generating a library of biologically active compounds through various synthetic methodologies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids and heterocyclic carboxylic acids. Below is a detailed comparison with analogs based on structural features, physicochemical properties, and applications:

Structural and Functional Group Variations
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984): Structure: Features a phenylpropanoic acid backbone with an o-tolyl substituent. Molecular Weight: 401.45 g/mol vs. 383.40 g/mol for the target compound. Applications: Used in peptide modifications to introduce aromatic side chains .
  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid: Structure: Contains an azide (-N₃) functional group at the 4-position. Applications: Enables "click chemistry" for bioconjugation or polymer synthesis .
  • (2R,3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid: Structure: Morpholine ring replaces the tetrahydroisoquinoline core. Molecular Weight: 367.40 g/mol. Applications: Used to introduce rigid morpholine motifs in peptidomimetics .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions
Target Compound C₂₄H₂₁NO₅ 383.40 DMSO, DMF -20°C, dry, dark
HY-W010984 (o-tolyl derivative) C₂₅H₂₃NO₄ 401.45 DCM, THF -20°C, under nitrogen
4-Azidobutanoic Acid Derivative C₂₁H₂₀N₄O₅ 408.41 DMSO, acetone 2-8°C, inert atmosphere
Morpholine Derivative C₂₁H₂₁NO₅ 367.40 DMF, chloroform Room temperature

Key Observations :

  • Azide-containing derivatives exhibit unique reactivity for bioorthogonal ligation but require careful handling due to instability .

Research Findings and Methodological Considerations

  • Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) highlight that analogs with shared Fmoc and carboxylic acid groups exhibit overlapping utility in SPPS, while heterocyclic variations dictate target specificity .
  • Synthetic Challenges: The tetrahydroisoquinoline core requires multi-step synthesis compared to simpler amino acids, increasing production costs .

Q & A

Q. How can researchers ensure safe handling of this compound given incomplete toxicological data?

  • Methodological Answer : Due to limited acute and chronic toxicity data (e.g., no available LD50 or carcinogenicity studies in ), adopt a precautionary approach:
  • Use PPE : Wear NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks, as respiratory irritation (H335) is noted .
  • Waste disposal : Collect residues in closed containers for authorized disposal to avoid environmental release .
  • Emergency protocols : Follow SDS-recommended first-aid measures (e.g., 15-minute eye rinsing, no induced vomiting upon ingestion) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in a cool, dry, ventilated environment away from incompatible materials (strong acids/bases, oxidizing agents) . Key stability considerations:
  • Temperature : Avoid decomposition by storing at room temperature (20–25°C) .
  • Light sensitivity : Use amber glass containers if photodegradation is suspected, though explicit data is unavailable .
  • Moisture control : Seal containers tightly to prevent hydrolysis of the Fmoc group, a common instability in similar compounds .

Q. How can researchers verify the purity of synthesized batches?

  • Methodological Answer : Employ analytical triage :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity, as described in peptide synthesis protocols .
  • Mass spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., [M+H]+ expected for CₙHₘNOₓ) .
  • NMR : Compare ¹H/¹³C spectra with literature data for key signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. What synthetic strategies optimize yield and enantiomeric purity for this compound?

  • Methodological Answer : Stepwise Fmoc-protection and chiral resolution :
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) while preserving stereochemistry, as seen in structurally related Fmoc-amino acids .
  • Chiral auxiliaries : Use (S)-configured tetrahydroisoquinoline precursors to minimize racemization .
  • Solvent selection : Dichloromethane (DCM) or DMF enhances coupling efficiency in peptide bond formation .
  • Yield optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexanes) and adjust stoichiometry (1.2 eq. Fmoc-Cl) .

Q. How can structural analogs enhance bioactivity while retaining Fmoc stability?

  • Methodological Answer : Rational design based on SAR studies:
Modification Site Strategy Biological Impact
Tetrahydroisoquinoline coreIntroduce electron-withdrawing groups (e.g., -NO₂) to modulate enzyme binding .Increased inhibition of proteases .
Carboxylic acid moietyReplace with sulfonamide to improve membrane permeability .Enhanced cellular uptake in drug delivery .
Fmoc groupRetain for solid-phase peptide synthesis (SPPS) compatibility .Enables automated peptide chain elongation .

Q. What experimental designs address batch variability in scaled-up synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles :
  • Critical process parameters (CPPs) : Control temperature (±2°C), stirring rate (≥500 rpm), and reagent addition rate .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
  • DoE optimization : Apply factorial designs to test interactions between variables (e.g., solvent polarity vs. catalyst loading) .
  • Case study : A 10-fold scale-up of a related Fmoc compound achieved 95% yield consistency by standardizing DCM volume and reaction time .

Data Contradictions and Mitigation

Q. How to resolve discrepancies in reported stability data under acidic conditions?

  • Methodological Answer : Controlled stress testing :
  • pH stability assay : Incubate the compound in buffers (pH 1–6) at 37°C for 24 hours. Analyze degradation via HPLC .
  • Contradictory evidence : While claims stability under "normal conditions," Fmoc groups are typically acid-labile. Mitigate by:
  • Avoiding TFA-containing solvents during SPPS .
  • Using mild deprotection agents (e.g., 20% piperidine in DMF) .

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